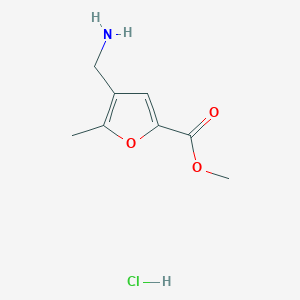

Methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate hydrochloride

Description

Methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate hydrochloride is a heterocyclic organic compound featuring a furan ring substituted with a methyl ester group at position 2, a methyl group at position 5, and an aminomethyl moiety at position 4. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its functional groups—ester, methyl, and aminomethyl—impart reactivity for further derivatization, particularly in drug discovery and intermediate synthesis .

Properties

IUPAC Name |

methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-5-6(4-9)3-7(12-5)8(10)11-2;/h3H,4,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUOAVOMWHBLDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)OC)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate hydrochloride typically involves the reaction of 4-(aminomethyl)-5-methylfuran-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting methyl ester is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The aminomethyl group can be reduced to form the corresponding amine.

Substitution: The methyl ester group can be substituted with other functional groups, such as amides or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted esters, amides, or alcohols.

Scientific Research Applications

Methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

Target Compound :

- Core Structure: 5-methylfuran-2-carboxylate backbone with aminomethyl substitution.

- Key Features: Methyl ester (electron-withdrawing group), methyl substituent (steric effects), and protonated aminomethyl (hydrochloride salt).

Comparison Compounds :

N-{[4-(Aminomethyl)-2-Fluorophenyl]Methyl}-3-Cyclobutyl-1,2-Oxazole-5-Carboxamide Hydrochloride (C₁₈H₁₇ClN₄O, MW 340.82 g/mol): Structural Differences: Oxazole ring replaces furan; cyclobutyl and fluorophenyl groups introduce bulk and lipophilicity. Implications: Enhanced binding to hydrophobic enzyme pockets compared to the target compound’s furan-based structure. The oxazole’s aromaticity may improve metabolic stability .

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride (C₆H₁₀N₄·2HCl, MW 215.09 g/mol): Structural Differences: Pyrimidine ring instead of furan; dual aminomethyl/amino groups and dihydrochloride salt. Implications: Higher solubility due to two chloride ions but reduced steric hindrance. Pyrimidine’s hydrogen-bonding capacity may favor interactions with nucleic acids or kinase targets .

Lack of methyl groups reduces steric bulk .

Physicochemical Properties

Research Findings and Trends

- Stability : The target compound’s methyl ester may hydrolyze faster under basic conditions compared to the sulfonamide analog’s stable sulfonamide group .

- Synthetic Utility : The oxazole analog’s complex synthesis (multiple aromatic substitutions) contrasts with the target compound’s simpler furan-based route .

- Biological Activity : Pyrimidine derivatives dominate antiviral research, whereas furan carboxylates are emerging in antibiotic design .

Biological Activity

Methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate hydrochloride is a compound belonging to the furan derivatives, which are known for their diverse biological activities. This article provides a detailed examination of the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring with an aminomethyl group and a carboxylate moiety, making it a versatile building block in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 220.66 g/mol. The presence of both amino and carboxyl functional groups enhances its reactivity and biological potential.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the areas of antimicrobial and anticancer effects.

Antimicrobial Activity

Studies have shown that compounds structurally related to this compound possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported as low as 250 µg/mL against pathogenic strains, indicating strong antibacterial potential.

- The compound has also demonstrated antifungal activity, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

- HeLa cells (cervical cancer) have shown susceptibility to treatment with derivatives of this compound, with IC50 values indicating significant growth inhibition .

- Additional studies suggest that the mechanism of action may involve the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated.

Synthesis Methods

The synthesis of this compound generally involves:

- Formation of the furan ring through cyclization reactions.

- Introduction of the aminomethyl group via reductive amination or similar methods.

- Hydrochloride salt formation by treatment with hydrochloric acid, enhancing solubility and stability.

Case Studies

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of this compound on HeLa cells using the MTT assay. Results indicated an IC50 value of approximately 62.37 µg/mL, demonstrating significant anticancer activity .

- Antibacterial Efficacy : Another study assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing MIC values of 1.00 µg/mL for Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

Q & A

Q. What are the established synthetic routes for Methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate hydrochloride?

The synthesis typically involves nucleophilic substitution of a halogenated furan precursor. For example:

- React methyl 4-(chloromethyl)-5-methylfuran-2-carboxylate with ammonia or methylamine under controlled conditions (e.g., anhydrous solvent, 60–80°C) to introduce the aminomethyl group.

- Subsequent treatment with HCl yields the hydrochloride salt. This method is analogous to the synthesis of related furan derivatives described in , where methyl 5-(chloromethyl)furan-2-carboxylate reacts with amines . Adjust stoichiometry and reaction time to optimize yield.

Q. Which spectroscopic methods are recommended for characterizing this compound?

- NMR (¹H/¹³C): Confirm the presence of the aminomethyl (-CH₂NH₂) group (δ ~3.3–3.7 ppm for CH₂; δ ~1.5–2.5 ppm for NH₂ in D₂O exchange). The methyl ester (COOCH₃) appears at δ ~3.7–3.9 ppm.

- FT-IR: Detect C=O stretching (~1700 cm⁻¹ for ester) and N-H bending (~1600 cm⁻¹ for -NH₂).

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C₉H₁₃ClNO₃: 218.0584).

- HPLC: Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm.

Q. What are the known biological activities of structurally similar furan carboxylate derivatives?

Compounds with aminomethyl-furan scaffolds exhibit:

- Antimicrobial activity: Inhibition of bacterial growth (e.g., E. coli, S. aureus) via disruption of cell wall synthesis .

- Enzyme modulation: Potential interaction with cytochrome P450 or kinases due to hydrogen-bonding capability of the aminomethyl group .

- Neuropharmacological relevance: Analogous compounds (e.g., methyl 4-(aminomethyl)benzoate hydrochloride) are used in NMDA receptor studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent selection: Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity of the amine.

- Temperature control: Maintain 60–80°C to balance reaction rate and byproduct formation.

- Catalyst use: Add catalytic KI to facilitate halogen displacement in the chloromethyl precursor .

- Workup strategy: Acidify the reaction mixture post-substitution to precipitate the hydrochloride salt, followed by recrystallization from ethanol/water (70:30 v/v) for purity.

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

- Docking validation: Reassess molecular docking parameters (e.g., protonation state of the aminomethyl group at physiological pH) using software like AutoDock Vina.

- Assay controls: Include positive controls (e.g., known enzyme inhibitors) and validate cell membrane permeability via parallel artificial membrane permeability assays (PAMPA).

- Structural analogs: Compare bioactivity with methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride, which has documented receptor-binding data .

Q. How does the hydrochloride salt form influence the compound's solubility and stability in aqueous solutions?

- Solubility: The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) compared to the free base.

- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways may include ester hydrolysis (mitigate by storing at 4°C in desiccators) .

Key Considerations for Researchers

- Safety: Follow GHS guidelines for handling hydrochloride salts (e.g., use PPE, avoid inhalation of dust) .

- Data reproducibility: Document reaction parameters (e.g., humidity, solvent grade) to mitigate batch-to-batch variability.

- Collaborative sourcing: Reagent-grade materials are available from Sigma-Aldrich (e.g., related NMDA receptor ligands) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.